3-Bromo-5-chlorobenzene-1,2-diol
Overview
Description
3-Bromo-5-chlorobenzene-1,2-diol is a useful research compound. Its molecular formula is C6H4BrClO2 and its molecular weight is 223.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermodynamic Properties and Molecular Interactions
Studies on the temperature dependence of dissociative electron attachment to bromo- and chloro-substituted benzenes offer insights into the electronic and structural dynamics of such molecules (Mahmoodi-Darian et al., 2010). Moreover, the investigation of heat capacities and densities of liquid chloro-, bromo-, and bromochloro-substituted benzenes provides fundamental data for understanding their thermodynamic behavior, which is essential for their application in material science and engineering (Góralski & Piekarski, 2007).
Synthesis and Characterization of Novel Compounds
The synthesis of novel compounds using bromo- and chloro-substituted benzenes as precursors highlights their role in medicinal chemistry and drug discovery. For example, benzamide derivatives with potential biological activity have been synthesized from bromo- and chloro-substituted benzene compounds (Bi, 2015). This underscores the utility of such compounds in the synthesis of biologically active molecules.
Molecular Structure and Hydrogen Bonding
The detailed structural analysis of compounds related to 3-Bromo-5-chlorobenzene-1,2-diol, such as the study on 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, reveals the significance of molecular conformation, hydrogen bonding, and intermolecular interactions in determining the physicochemical properties of these molecules (Zhang, 2009). Understanding these aspects is crucial for the design and development of new materials and pharmaceuticals.
Environmental and Green Chemistry Applications
The research into halogen exchange reactions under hydrothermal conditions, involving bromoaromatics, demonstrates the potential of bromo- and chloro-substituted benzenes in green chemistry applications. These studies explore sustainable methods for the synthesis of halogenated compounds, which are important intermediates in various industrial processes (Alhazmi et al., 2011).
Properties
IUPAC Name |
3-bromo-5-chlorobenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2/c7-4-1-3(8)2-5(9)6(4)10/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDVOQBFSGTTEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590871 | |
Record name | 3-Bromo-5-chlorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180995-18-0 | |
Record name | 3-Bromo-5-chlorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.